molecular formula C5H9NS B1658075 1-Isocyano-3-(methylsulfanyl)propane CAS No. 59479-58-2

1-Isocyano-3-(methylsulfanyl)propane

Cat. No. B1658075
CAS RN: 59479-58-2
M. Wt: 115.2 g/mol
InChI Key: DSMSXPROECHJFY-UHFFFAOYSA-N
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Description

1-Isocyano-3-(methylsulfanyl)propane, also known as IMSP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. IMSP is a colorless liquid that is soluble in organic solvents and has a pungent odor.

Mechanism of Action

The mechanism of action of 1-Isocyano-3-(methylsulfanyl)propane is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, including the synthesis of heterocyclic compounds and chiral catalysts.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-Isocyano-3-(methylsulfanyl)propane. However, studies have shown that it is not toxic to cells and has low cytotoxicity. Additionally, it has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

1-Isocyano-3-(methylsulfanyl)propane has several advantages for lab experiments, including its high reactivity and selectivity. However, its limited availability and challenging synthesis process can make it difficult to use in large-scale experiments.

Future Directions

There are several potential future directions for research on 1-Isocyano-3-(methylsulfanyl)propane. One possible direction is to study its potential applications in the development of new antibiotics. Additionally, research could focus on developing new synthetic methods for 1-Isocyano-3-(methylsulfanyl)propane, which could make it more accessible for large-scale experiments. Finally, further research could be conducted to understand the mechanism of action of 1-Isocyano-3-(methylsulfanyl)propane, which could lead to the development of new chemical reactions and compounds.

Scientific Research Applications

1-Isocyano-3-(methylsulfanyl)propane has been studied extensively for its potential applications in the field of organic chemistry. It has been used as a reagent in the synthesis of various compounds, including heterocyclic compounds, amino acids, and peptides. Additionally, 1-Isocyano-3-(methylsulfanyl)propane has been used to synthesize chiral catalysts, which have been used in asymmetric synthesis.

properties

IUPAC Name

1-isocyano-3-methylsulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c1-6-4-3-5-7-2/h3-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMSXPROECHJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600477
Record name 1-Isocyano-3-(methylsulfanyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isocyano-3-(methylsulfanyl)propane

CAS RN

59479-58-2
Record name 1-Isocyano-3-(methylsulfanyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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